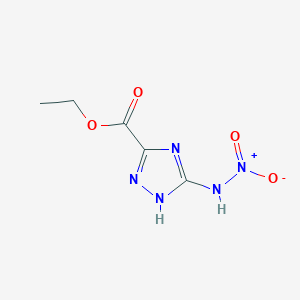
ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the triazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate typically involves the nitration of a triazole precursor. The reaction conditions often require a nitrating agent such as nitric acid or a nitrating mixture, and the process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(methylamino)-1H-1,2,4-triazole-5-carboxylate: Contains a methylamino group instead of a nitro group.
Ethyl 3-(hydroxyamino)-1H-1,2,4-triazole-5-carboxylate: Features a hydroxyamino group in place of the nitro group.
Uniqueness
Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the nitroamino group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H7N5O4 |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
ethyl 5-nitramido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N5O4/c1-2-14-4(11)3-6-5(8-7-3)9-10(12)13/h2H2,1H3,(H2,6,7,8,9) |
InChI Key |
KSDZUECVPGJWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11552045.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate](/img/structure/B11552051.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552058.png)
![2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11552076.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11552090.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)
![3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)
![N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
![2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11552140.png)
![2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
